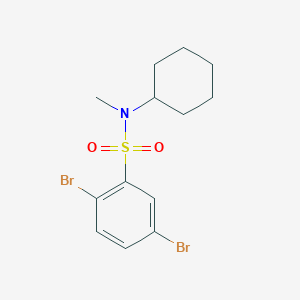
2,5-dichloro-N,N-bis(cyanomethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N,N-bis(cyanomethyl)benzamide, also known as DCB, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. DCB has been used as a reagent in the synthesis of various organic compounds and as a tool for investigating biological systems.
Mecanismo De Acción
The mechanism of action of 2,5-dichloro-N,N-bis(cyanomethyl)benzamide is not fully understood. However, it is known that 2,5-dichloro-N,N-bis(cyanomethyl)benzamide inhibits the activity of PTPs by binding to the active site of the enzyme. This binding prevents the enzyme from dephosphorylating its substrate, leading to the accumulation of phosphorylated proteins in the cell.
Biochemical and Physiological Effects
2,5-dichloro-N,N-bis(cyanomethyl)benzamide has been shown to have a variety of biochemical and physiological effects. Inhibition of PTP activity by 2,5-dichloro-N,N-bis(cyanomethyl)benzamide has been shown to result in increased phosphorylation of various signaling molecules, including receptor tyrosine kinases, which can lead to downstream activation of signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,5-dichloro-N,N-bis(cyanomethyl)benzamide in lab experiments is its ability to selectively inhibit PTP activity. This allows researchers to investigate the role of PTPs in various biological processes. However, 2,5-dichloro-N,N-bis(cyanomethyl)benzamide has some limitations as well. 2,5-dichloro-N,N-bis(cyanomethyl)benzamide is a relatively non-specific inhibitor, and it can also inhibit other enzymes that share structural similarities with PTPs. Additionally, 2,5-dichloro-N,N-bis(cyanomethyl)benzamide has poor aqueous solubility, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving 2,5-dichloro-N,N-bis(cyanomethyl)benzamide. One area of interest is the development of more selective PTP inhibitors that can be used to investigate the specific roles of individual PTPs in various biological processes. Another area of interest is the development of 2,5-dichloro-N,N-bis(cyanomethyl)benzamide analogs with improved solubility and specificity. Finally, 2,5-dichloro-N,N-bis(cyanomethyl)benzamide could be used as a starting point for the synthesis of novel compounds with potential therapeutic applications.
Métodos De Síntesis
2,5-dichloro-N,N-bis(cyanomethyl)benzamide can be synthesized by reacting 2,5-dichlorobenzoyl chloride with cyanomethylamine in the presence of a base such as triethylamine. The reaction yields 2,5-dichloro-N,N-bis(cyanomethyl)benzamide as a white crystalline solid with a yield of around 70-80%.
Aplicaciones Científicas De Investigación
2,5-dichloro-N,N-bis(cyanomethyl)benzamide has been used in a variety of scientific research applications. One of the most common uses of 2,5-dichloro-N,N-bis(cyanomethyl)benzamide is as a reagent in the synthesis of various organic compounds. 2,5-dichloro-N,N-bis(cyanomethyl)benzamide can be used to synthesize benzamides, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
2,5-dichloro-N,N-bis(cyanomethyl)benzamide has also been used as a tool for investigating biological systems. 2,5-dichloro-N,N-bis(cyanomethyl)benzamide has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways. 2,5-dichloro-N,N-bis(cyanomethyl)benzamide has been used to study the role of PTPs in various biological processes, including cancer, diabetes, and immune system function.
Propiedades
Nombre del producto |
2,5-dichloro-N,N-bis(cyanomethyl)benzamide |
|---|---|
Fórmula molecular |
C11H7Cl2N3O |
Peso molecular |
268.1 g/mol |
Nombre IUPAC |
2,5-dichloro-N,N-bis(cyanomethyl)benzamide |
InChI |
InChI=1S/C11H7Cl2N3O/c12-8-1-2-10(13)9(7-8)11(17)16(5-3-14)6-4-15/h1-2,7H,5-6H2 |
Clave InChI |
DMGALOMDHGFGGX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)C(=O)N(CC#N)CC#N)Cl |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(=O)N(CC#N)CC#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate](/img/structure/B241502.png)
![ethyl 2-imino-10-methyl-1-[2-(morpholin-4-yl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B241510.png)
![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241513.png)

![3-[5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B241520.png)
![N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide](/img/structure/B241523.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(pyridin-3-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241524.png)
![7-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241526.png)
![(Z)-3-cyclohexyl-5-((9-methyl-4-oxo-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B241527.png)


![9-Methyl-3-(4-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B241533.png)
![5-[(2-methoxy-5-nitrophenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B241537.png)